molecular formula C18H16ClN3OS B2708189 (5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034533-94-1

(5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2708189
CAS No.: 2034533-94-1
M. Wt: 357.86
InChI Key: DBVADEJLCRMUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , identified by its CAS number 2034533-94-1 , is a complex organic molecule with potential applications in medicinal chemistry. Its structure combines various heterocyclic components, which are often associated with significant biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3OSC_{18}H_{16}ClN_{3}OS with a molecular weight of 357.9 g/mol . The presence of a chlorothiophene ring, a pyrazole moiety, and a dihydroisoquinoline structure contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃OS
Molecular Weight357.9 g/mol
CAS Number2034533-94-1

The biological activity of this compound primarily stems from its interactions with various molecular targets:

  • Enzyme Inhibition : The pyrazole ring may act as a ligand for enzymes, potentially inhibiting their activity, which can lead to altered metabolic pathways.
  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, influencing their function and potentially affecting neurological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • A study on thiosemicarbazones demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations, suggesting that compounds with similar structural features may exhibit potent antitumor activities .

Neuroprotective Effects

Research has indicated that derivatives of pyrazole compounds can serve as neuroprotective agents. These compounds have shown promise in modulating glutamate receptors, which are critical in neurodegenerative diseases . The modulation of these receptors can help in managing conditions like Alzheimer's disease and other cognitive disorders.

Antimicrobial Properties

Compounds containing thiophene and pyrazole rings have been noted for their antimicrobial activities. For example, studies have reported that such compounds exhibit significant inhibition against various bacterial strains . This opens avenues for exploring this compound as a potential antimicrobial agent.

Research Findings

Study FocusFindings
Antitumor ActivityCytotoxic effects against cancer cell lines; significant at low doses
Neuroprotective EffectsModulation of glutamate receptors; potential in neurodegenerative diseases
Antimicrobial PropertiesSignificant inhibition against bacterial strains

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-21-9-13(8-20-21)15-11-22(10-12-4-2-3-5-14(12)15)18(23)16-6-7-17(19)24-16/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVADEJLCRMUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.